![molecular formula C21H17F4NO4 B2889168 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1010933-12-6](/img/structure/B2889168.png)
3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Description
3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C21H17F4NO4 and its molecular weight is 423.364. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Sensing Applications
The compound "3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one" and its derivatives have been studied for their unusual fluorescence properties, which can be employed in developing fluorescent "off-on" sensors. For instance, the fluorescence of certain chromen-oxazin derivatives is almost non-existent in aprotic solvents but significantly increases in protic solvents, making them suitable for sensing applications in various protic environments (Uchiyama et al., 2006).
Synthetic Methodologies
Research has focused on the synthesis and photophysical properties of chromeno[4,3-d][1,3]oxazin derivatives from aminocoumarins, revealing efficient protocols for their production. These methodologies are crucial for developing compounds with high quantum yields of fluorescence and large Stokes shifts, which are valuable for various optical and electronic applications (Dilelio et al., 2019). Additionally, studies have explored the aminomethylation of isoflavones leading to the synthesis of new 9-alkyl-substituted derivatives, showcasing a methodological advancement in the functionalization of such compounds (Bondarenko et al., 2010).
Material Development
Compounds related to "3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one" have been investigated for their potential in creating new materials. For example, the development of polystyrene-supported catalysts utilizing the Michael addition for the synthesis of Warfarin and its analogues demonstrates the versatility of chromeno[4,3-d][1,3]oxazin derivatives in facilitating environmentally friendly synthesis processes (Alonzi et al., 2014).
properties
IUPAC Name |
3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO4/c1-28-9-8-26-10-15-16(29-11-26)7-6-14-18(27)17(12-2-4-13(22)5-3-12)20(21(23,24)25)30-19(14)15/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFRJGNWSJSNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)F)C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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